3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid
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Overview
Description
3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid is an organic compound characterized by the presence of fluorine atoms attached to both the phenyl ring and the propionic acid moiety. This compound is of interest due to its unique chemical properties imparted by the fluorine atoms, which can influence its reactivity and interactions in various chemical and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid typically involves the introduction of fluorine atoms into the propionic acid structure. One common method involves the use of fluorinated reagents in a multi-step synthesis process. For example, starting from 4-fluorobenzaldehyde, a series of reactions including halogenation, nucleophilic substitution, and oxidation can be employed to introduce the difluoro group and form the desired propionic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and precise control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions can result in the replacement of fluorine atoms with other functional groups.
Scientific Research Applications
3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the unique properties imparted by the fluorine atoms.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid involves its interaction with molecular targets through the unique electronic and steric effects of the fluorine atoms. These interactions can influence the compound’s binding affinity, reactivity, and overall biological activity. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-3-(4-chloro-phenyl)-propionic acid
- 3,3-Difluoro-3-(4-bromo-phenyl)-propionic acid
- 3,3-Difluoro-3-(4-methyl-phenyl)-propionic acid
Uniqueness
3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid is unique due to the presence of multiple fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds with different substituents. The fluorine atoms can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,3-difluoro-3-(4-fluorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-7-3-1-6(2-4-7)9(11,12)5-8(13)14/h1-4H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGRYYZMVHZTIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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